Melperone

Description

Melperone is an atypical antipsychotic of the butyrophenone chemical class, making it structurally related to the typical antipsychotic haloperidol. this compound has been used for a span of greater than 30 years in the European Union. It has been well established in the treatment of confusion, anxiety, restlessness (particularly in the elderly) and schizophrenia as It is known to be well-tolerated with an excellent safety profile. Recently, it has been studied as a treatment of psychosis related to Parkinson's disease.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 5 investigational indications.

RN given refers to parent cpd

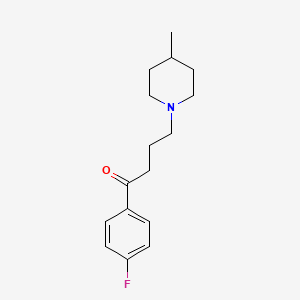

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)-4-(4-methylpiperidin-1-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22FNO/c1-13-8-11-18(12-9-13)10-2-3-16(19)14-4-6-15(17)7-5-14/h4-7,13H,2-3,8-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKMFBWQBDIGMHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1622-79-3 (hydrochloride) | |

| Record name | Melperone [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003575802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0023298 | |

| Record name | Methylperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

120-125 | |

| Record name | Melperone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09224 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

3575-80-2 | |

| Record name | Melperone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3575-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melperone [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003575802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Melperone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09224 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methylperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-fluorophenyl)-4-(4-methylpiperidin-1-yl)butan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.027 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MELPERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8WA3K39B7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

78-82 | |

| Record name | Melperone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09224 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Melperone's Mechanism of Action at Dopamine D2 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melperone is an atypical antipsychotic of the butyrophenone class, utilized in the treatment of schizophrenia and other psychiatric disorders.[1][2] Its therapeutic efficacy is, in part, attributed to its interaction with the dopamine D2 receptor (D2R), a key target in the management of psychosis.[1][3] This technical guide provides an in-depth analysis of this compound's mechanism of action at the D2 receptor, summarizing quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways. This compound is characterized by its antagonist activity at D2 receptors and a relatively weak binding affinity.[1][2]

Quantitative Pharmacological Data

The binding affinity of this compound for the dopamine D2 receptor has been quantified in various studies. The dissociation constant (Kd) provides a measure of the drug's affinity for the receptor, with a lower value indicating a stronger binding affinity.

| Parameter | Value | Receptor | Species | Reference |

| Kd | 180 nM | Dopamine D2 | Not Specified | [1][4] |

Note: Further Ki or IC50 values from multiple independent studies would be beneficial for a more comprehensive understanding of this compound's binding profile.

Core Mechanism of Action at the D2 Receptor

Dopamine D2 Receptor Signaling Pathways

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by an agonist like dopamine, the D2 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP). As an antagonist, this compound blocks this dopamine-induced signaling cascade.

Below is a diagram illustrating the canonical D2 receptor signaling pathway and the inhibitory effect of this compound.

Experimental Protocols

The characterization of this compound's interaction with the D2 receptor involves various in vitro assays. Below are detailed methodologies for two key experimental approaches.

Radioligand Binding Assay

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. A common method is a competition binding assay using a radiolabeled ligand known to bind with high affinity to the D2 receptor, such as [3H]-spiperone.

Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.

Materials:

-

Cell membranes prepared from cells expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

-

[3H]-spiperone (radioligand).

-

Unlabeled spiperone or another high-affinity D2 antagonist (for determining non-specific binding).

-

This compound hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1.5 mM CaCl2, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Reaction Setup: In each well of a 96-well microplate, combine the cell membranes, a fixed concentration of [3H]-spiperone, and varying concentrations of this compound.

-

Total and Non-specific Binding: Include control wells for total binding (cell membranes and [3H]-spiperone only) and non-specific binding (cell membranes, [3H]-spiperone, and a high concentration of unlabeled spiperone).

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-spiperone) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional cAMP Assay

Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or partial agonist. For D2 receptors, which are Gi-coupled, a common functional assay measures the inhibition of adenylyl cyclase activity, and thus the reduction of cAMP levels.

Objective: To determine the functional activity of this compound at the dopamine D2 receptor.

Materials:

-

A cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293).

-

Dopamine (agonist).

-

This compound hydrochloride.

-

Forskolin (an adenylyl cyclase activator).

-

Cell culture medium.

-

Lysis buffer.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Plate reader compatible with the chosen detection kit.

Procedure:

-

Cell Culture: Culture the D2 receptor-expressing cells in appropriate multi-well plates until they reach the desired confluency.

-

Compound Treatment (Antagonist Mode): To test for antagonist activity, pre-incubate the cells with varying concentrations of this compound for a short period.

-

Agonist Stimulation: Add a fixed concentration of dopamine (typically the EC80 or EC50 concentration) in the presence of forskolin to all wells (except for the basal control). Forskolin is used to stimulate a measurable level of cAMP.

-

Incubation: Incubate the plates for a specified time (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Detection: Perform the cAMP detection assay according to the manufacturer's protocol.

-

Data Analysis: Generate a dose-response curve by plotting the cAMP levels against the logarithm of the this compound concentration. An antagonist will produce a dose-dependent reversal of the dopamine-induced inhibition of forskolin-stimulated cAMP production. The IC50 value for antagonism can be determined from this curve. To test for agonist activity, cells would be treated with this compound alone (in the presence of forskolin) and the effect on cAMP levels would be measured.

Conclusion

This compound's primary mechanism of action at the dopamine D2 receptor is antagonism, characterized by a moderate to low binding affinity. This interaction blocks the canonical Gi/o-coupled signaling pathway, preventing the dopamine-induced inhibition of adenylyl cyclase and subsequent decrease in cAMP levels. The provided experimental protocols for radioligand binding and functional cAMP assays represent standard methodologies to further elucidate the quantitative aspects of this interaction. A more comprehensive understanding of this compound's functional profile, particularly regarding any potential partial agonist activity, would benefit from further studies providing detailed Emax and EC50/IC50 values from functional assays.

References

Melperone's Receptor Binding Profile: A Technical Deep Dive into 5-HT2A versus D2 Receptor Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the receptor binding profile of Melperone, with a specific focus on its comparative interaction with the serotonin 2A (5-HT2A) and dopamine D2 receptors. This compound is classified as an atypical antipsychotic, a designation largely attributed to its distinct receptor binding characteristics. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to offer a comprehensive resource for researchers in pharmacology and drug development.

Core Findings: Receptor Affinity

This compound exhibits antagonist activity at both the 5-HT2A and D2 receptors. Quantitative analysis of its binding affinity reveals a comparable, though slightly preferential, interaction with the 5-HT2A receptor over the D2 receptor. This profile is a hallmark of several atypical antipsychotics and is thought to contribute to their clinical efficacy with a reduced propensity for extrapyramidal side effects compared to typical antipsychotics.

Table 1: this compound Receptor Binding Affinities

| Receptor | Ki (nM) | Ligand Type |

| 5-HT2A | 120 | Antagonist |

| D2 | 180 | Antagonist |

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Experimental Protocols: Determining Binding Affinity

The binding affinities of this compound for the 5-HT2A and D2 receptors are typically determined through in vitro radioligand competition binding assays. The following protocol provides a representative methodology for such an experiment.

Radioligand Competition Binding Assay

Objective: To determine the inhibition constant (Ki) of this compound for the 5-HT2A and D2 receptors by measuring its ability to displace a known high-affinity radioligand.

Materials:

-

Receptor Source: Membranes prepared from cultured cells stably expressing human recombinant 5-HT2A or D2 receptors, or homogenized brain tissue from appropriate animal models (e.g., rat frontal cortex for 5-HT2A, striatum for D2).

-

Radioligand: A high-affinity radiolabeled antagonist for each receptor. For example:

-

5-HT2A Receptor: [3H]Ketanserin or [3H]Spiperone

-

D2 Receptor: [3H]Raclopride or [3H]Spiperone

-

-

Test Compound: this compound hydrochloride of varying concentrations.

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing appropriate ions (e.g., 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail: A liquid scintillation cocktail compatible with the radioisotope.

-

Instrumentation: Filtration manifold, glass fiber filters, scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize the cell pellets or brain tissue in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer to a specific protein concentration (determined by a protein assay such as the Bradford or BCA method).

-

-

Competition Assay:

-

In a 96-well plate, combine the prepared membranes, a fixed concentration of the appropriate radioligand (typically at or near its Kd value), and a range of concentrations of this compound.

-

For each receptor, also include wells for:

-

Total Binding: Membranes and radioligand only.

-

Non-specific Binding: Membranes, radioligand, and a high concentration of a known, potent unlabeled antagonist for the respective receptor (e.g., unlabeled haloperidol for D2).

-

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration manifold. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow Diagram

Signaling Pathways

This compound, as an antagonist, blocks the downstream signaling cascades initiated by the endogenous ligands serotonin and dopamine at the 5-HT2A and D2 receptors, respectively.

5-HT2A Receptor Antagonism

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 protein. Agonist binding typically initiates a signaling cascade leading to the activation of Phospholipase C (PLC). This compound's antagonism at this receptor inhibits this pathway.

D2 Receptor Antagonism

The D2 receptor is a GPCR that couples to the Gi/o protein. Agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This compound's antagonism at the D2 receptor prevents this inhibitory action.

Conclusion

The receptor binding profile of this compound, characterized by its antagonist activity at both 5-HT2A and D2 receptors with a slightly higher affinity for the former, is consistent with its classification as an atypical antipsychotic. This detailed guide, including quantitative binding data, a representative experimental protocol, and visualizations of the associated signaling pathways, provides a foundational resource for further research and development in the field of psychopharmacology. Understanding these core molecular interactions is crucial for the rational design of novel therapeutics with improved efficacy and safety profiles.

Pharmacokinetics and Bioavailability of Oral Melperone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melperone is an atypical antipsychotic of the butyrophenone class, utilized in the treatment of schizophrenia and other psychotic disorders. A thorough understanding of its pharmacokinetic profile and bioavailability is paramount for effective drug development, dosage regimen design, and clinical application. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of orally administered this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.

Pharmacokinetic Profile of Oral this compound

Oral this compound is rapidly absorbed, with its pharmacokinetic properties characterized by a relatively short half-life and significant first-pass metabolism. The bioavailability of oral this compound is approximately 50-70%.[1][2][3]

Table 1: Key Pharmacokinetic Parameters of Oral this compound in Humans

| Parameter | Value | Reference |

| Bioavailability (Oral) | 50 - 70% | [1][2][3] |

| ~60% (compared to IV) | [4][5] | |

| 54% (syrup), 65% (tablet) | [3] | |

| Time to Peak Plasma Concentration (Tmax) | 1.5 - 3.0 hours | [1][2] |

| Elimination Half-life (t½) | 3 - 4 hours | [1][4] |

| Protein Binding | ~50% | [3] |

| Metabolism | Primarily Hepatic | [1][2] |

| Excretion | Mainly Renal (as metabolites) | [1][3] |

| 5.5 - 10.4% as unchanged drug in urine | [3] |

Note: Non-linearity in pharmacokinetics (AUC and Cmax) has been observed at higher oral doses (e.g., 100 mg), potentially due to saturation of hepatic elimination.[4][5]

Bioavailability of Oral this compound

The absolute bioavailability of oral this compound is incomplete, primarily due to first-pass metabolism in the liver. Studies comparing oral to intravenous administration have established the oral bioavailability to be around 60%.[4][5] Different oral formulations, such as syrup and tablets, have shown slightly different bioavailability values of 54% and 65%, respectively.[3]

Effect of Food

The influence of food on the bioavailability of oral this compound has been reported as not consistent, suggesting that it may be administered without strict regard to meals.[5]

Experimental Protocols

Human Pharmacokinetic and Bioavailability Study

A representative experimental design to determine the pharmacokinetics and bioavailability of oral this compound would involve a single-dose, two-period, crossover study in healthy adult volunteers.

a. Study Population:

-

A cohort of healthy, non-smoking male and female volunteers (typically 18-45 years of age).

-

Subjects would undergo a comprehensive medical screening to ensure normal hepatic and renal function.

b. Study Design:

-

Design: Randomized, open-label, two-period, two-sequence, crossover design.

-

Treatments:

-

Treatment A: Single oral dose of this compound (e.g., 50 mg tablet) under fasting conditions.

-

Treatment B: Intravenous infusion of a known dose of this compound (for absolute bioavailability determination).

-

-

Washout Period: A washout period of at least seven times the half-life of this compound (e.g., 7 x 4 hours = 28 hours, typically extended to 7 days) would separate the two treatment periods.

c. Dosing and Sample Collection:

-

Oral Administration: Following an overnight fast, subjects would receive a single oral dose of the this compound tablet with a standardized volume of water.

-

Blood Sampling: Venous blood samples would be collected into heparinized tubes at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).

-

Plasma Preparation: Plasma would be separated by centrifugation and stored at -20°C or lower until analysis.

d. Bioanalytical Method:

-

Method: Quantification of this compound in plasma samples would be performed using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) method.[6][7][8][9]

-

Extraction: A liquid-liquid extraction or solid-phase extraction method would be employed to isolate this compound from the plasma matrix.

-

Validation: The analytical method would be fully validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Diagram 1: Experimental Workflow for a this compound Bioavailability Study

Metabolism of this compound

This compound undergoes extensive hepatic metabolism, which is the primary route of its elimination.

Enzymatic Pathways

The cytochrome P450 (CYP) enzyme system plays a crucial role in the metabolism of this compound. Specifically, this compound has been identified as an inhibitor of CYP2D6, indicating that it is also likely a substrate for this enzyme. The involvement of CYP2D6 is clinically relevant due to the potential for drug-drug interactions with other medications metabolized by this pathway.

Metabolic Reactions

While the complete metabolic map of this compound is not fully elucidated in publicly available literature, the metabolism of butyrophenones generally involves N-dealkylation, reduction of the keto group, and aromatic hydroxylation. For this compound, at least two urinary metabolites have been identified, though their specific structures are not detailed. One of these metabolites was shown to have similar, albeit less potent, qualitative effects on monoamine metabolism as the parent compound.[10]

Diagram 2: Proposed Metabolic Pathway of this compound

Conclusion

The pharmacokinetic profile of oral this compound is characterized by rapid absorption, a short half-life, and significant first-pass metabolism, resulting in a bioavailability of 50-70%. It is primarily metabolized in the liver, with CYP2D6 playing a significant role. The information presented in this guide provides a solid foundation for researchers and drug development professionals working with this atypical antipsychotic. Further studies to fully elucidate the structures of its metabolites and their pharmacological activity would be beneficial for a more complete understanding of this compound's disposition and clinical effects.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | C16H22FNO | CID 15387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Pharmacokinetics of parenteral and oral this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Quantitative analysis of this compound in human plasma by gas chromatography--mass spectrometry--selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Determination of six psychotropic drug metabolites in human plasma by LC-MS/MS method] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma: Application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lc-ms-ms-determination-of-27-antipsychotics-and-metabolites-in-plasma-for-medication-management-monitoring - Ask this paper | Bohrium [bohrium.com]

- 10. Effect of this compound, two of its metabolites and thiothixene on central monoamine metabolism and prolactin levels in rodents. (2009) | Frits-Axel Wiesel | 18 Citations [scispace.com]

The Core Pharmacodynamics of Butyrophenone Antipsychotics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core pharmacodynamics of butyrophenone antipsychotics, a class of drugs that has been a cornerstone in the management of psychosis for decades. This document provides a detailed overview of their mechanism of action, receptor binding profiles, and the experimental methodologies used to elucidate these properties.

Primary Mechanism of Action: Dopamine D2 Receptor Antagonism

The principal mechanism of action for all butyrophenone antipsychotics is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[1][2][3][4] The hyperactivity of this pathway is strongly implicated in the positive symptoms of schizophrenia, such as hallucinations and delusions.[1][5] By competitively antagonizing the D2 receptor, butyrophenones inhibit the effects of dopamine and increase its turnover, thereby alleviating these psychotic symptoms.[5][6] Optimal clinical efficacy is generally achieved when 60% to 80% of D2 receptors are blocked.[5][7] However, occupancy above 78% is associated with a higher risk of extrapyramidal side effects (EPS).[7][8]

The antipsychotic effect is primarily attributed to actions within the mesocortex and limbic system.[9] However, the blockade of D2 receptors in other dopaminergic pathways is responsible for some of the prominent side effects associated with this class. For instance, antagonism in the nigrostriatal pathway can lead to motor control issues, known as extrapyramidal symptoms (EPS), such as parkinsonism, akathisia, and dystonia.[2][5][10] Blockade in the tuberoinfundibular pathway can result in hyperprolactinemia.[2]

Receptor Binding Profiles

While potent D2 receptor antagonism is the defining characteristic of butyrophenones, their affinity for other neurotransmitter receptors contributes to their broader pharmacological profile and side effects. These drugs are known to interact with various other receptors, including other dopamine receptor subtypes, serotonin (5-HT) receptors, alpha-adrenergic receptors, and to a lesser extent, histamine and muscarinic acetylcholine receptors.[1][11]

The table below summarizes the receptor binding affinities (Ki values in nM) for several common butyrophenone antipsychotics. A lower Ki value indicates a higher binding affinity.

| Receptor | Haloperidol | Benperidol | Droperidol | Trifluperidol | Spiperone |

| Dopamine D2 | ~0.13 mg/kg (ED50)[8] | 0.027 [12] | Potent Antagonist[13] | Potent Antagonist[6][14] | High Affinity[15][16] |

| Dopamine D4 | 0.066 [12] | High Affinity[16] | |||

| Serotonin 5-HT2A | ~2.6 mg/kg (ED50)[8] | 3.75 [12] | Some Affinity[6][14] | High Affinity[16] | |

| Alpha-1 Adrenergic | ~0.42 mg/kg (ED50)[8] | Weak[17] | Mild Blockade[13][18] | ||

| Histamine H1 | Weak[9] | Weak[1][17] | |||

| Muscarinic M1 | Weak[9] | Minimal[1][12] | Weak[13] | ||

| NMDA | Inhibits[15] | High Affinity for NR1/2B[15] |

Benperidol is noted for its exceptionally high and selective affinity for the D2 receptor, being one of the most potent neuroleptics.[12][17][19] Haloperidol also demonstrates high-affinity D2 receptor antagonism with slow receptor dissociation kinetics.[8] Droperidol is a potent D2 antagonist with mild alpha-1 adrenergic blocking properties.[13][18] Trifluperidol is another potent butyrophenone that, like haloperidol, can inhibit NMDA receptors, particularly those containing the NR1/2B subunit.[15][20]

Signaling Pathways

The primary signaling pathway affected by butyrophenones is the G protein-coupled receptor (GPCR) cascade initiated by the dopamine D2 receptor. D2 receptors are coupled to Gαi/o proteins.[21] Activation of this pathway by dopamine normally leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP) and reduces the activity of Protein Kinase A (PKA).[21] By blocking the D2 receptor, butyrophenones prevent this signaling cascade, leading to a disinhibition of adenylyl cyclase and a subsequent increase in cAMP levels.

Dopamine D2 receptor activation can also trigger G protein-independent signaling, primarily through β-arrestin 2.[22] This pathway can both dampen G protein signaling and initiate its own downstream effects. The interplay between G protein-dependent and -independent signaling is a key area of ongoing research in antipsychotic drug development.

Experimental Protocols

The characterization of the pharmacodynamics of butyrophenone antipsychotics relies on a variety of in vitro and in vivo experimental techniques.

Radioligand Receptor Binding Assays

This is a fundamental technique used to determine the affinity of a drug for a specific receptor.

Objective: To quantify the binding affinity (Ki) of a butyrophenone for a target receptor (e.g., dopamine D2).

Materials:

-

Source of receptors: Homogenized tissue from specific brain regions (e.g., rat striatum for D2 receptors) or cell lines expressing the receptor of interest.[23]

-

Radioligand: A radioactively labeled molecule with high affinity and specificity for the target receptor (e.g., [3H]-spiperone or [3H]-haloperidol for D2 receptors).[23][24]

-

Test compound: The butyrophenone antipsychotic at various concentrations.

-

Non-specific binding agent: A high concentration of an unlabeled ligand to saturate all specific binding sites (e.g., 10 µM spiperone).[24]

-

Incubation buffer and filtration apparatus.

Procedure:

-

Preparation: Prepare membrane homogenates from the tissue or cells.

-

Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test butyrophenone. A parallel set of tubes containing the radioligand and the non-specific binding agent is also prepared to determine non-specific binding.[24]

-

Separation: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

An inhibition curve is generated by plotting the percentage of specific binding against the logarithm of the test compound concentration.

-

The IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

-

The Ki value (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[24]

-

Functional Assays

Functional assays are employed to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a receptor. For butyrophenones, these assays confirm their antagonistic activity at D2 receptors. An example is a cAMP accumulation assay in cells expressing D2 receptors. A known D2 agonist is used to inhibit cAMP production, and the ability of the butyrophenone to reverse this effect is measured.

In Vivo Studies and Imaging

Techniques like Positron Emission Tomography (PET) are used in both preclinical and clinical settings to measure receptor occupancy in the living brain.[8] These studies are crucial for establishing the relationship between drug dosage, plasma concentration, receptor occupancy, and clinical response or side effects.[7][8] For instance, PET studies with haloperidol have helped define the therapeutic window for D2 receptor occupancy to maximize efficacy while minimizing EPS.[8]

Structure-Activity Relationships and Off-Target Effects

The butyrophenone pharmacophore is a key structural element for D2 receptor antagonism.[25] Modifications to the piperidine ring and the aromatic systems can modulate affinity and selectivity for D2 and other receptors.

Off-target effects are common with butyrophenones and are directly related to their binding to other receptors.[3] For example:

-

Alpha-1 adrenergic blockade can lead to orthostatic hypotension and dizziness.[4][13]

-

Antihistaminergic properties , although generally weak for this class, can contribute to sedation and weight gain.[1][9]

-

Anticholinergic effects (muscarinic receptor blockade) are typically minimal but can cause dry mouth, blurred vision, and constipation.[1][12]

-

Some butyrophenones, like haloperidol and trifluperidol, also interact with NMDA receptors , which may contribute to their complex clinical profiles.[15]

Conclusion

The pharmacodynamics of butyrophenone antipsychotics are centered on their potent antagonism of the dopamine D2 receptor. This primary mechanism is well-established and directly correlates with their antipsychotic efficacy. However, their interactions with a range of other neurotransmitter receptors are crucial for understanding their full clinical profile, including their side effects. The quantitative data from receptor binding assays, combined with functional studies and in vivo imaging, provide a comprehensive picture of how these important drugs exert their effects on the central nervous system. This detailed understanding is essential for the rational use of existing agents and the development of new antipsychotics with improved efficacy and tolerability.

References

- 1. What is the mechanism of Benperidol? [synapse.patsnap.com]

- 2. droracle.ai [droracle.ai]

- 3. Butyrophenones: Characteristics of Atypical Antipsychotics - Terapia Online Madrid | Mentes Abiertas Psicología [mentesabiertaspsicologia.com]

- 4. derangedphysiology.com [derangedphysiology.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. What is the mechanism of Trifluperidol Hydrochloride? [synapse.patsnap.com]

- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 8. Haloperidol - Wikipedia [en.wikipedia.org]

- 9. news-medical.net [news-medical.net]

- 10. Pharmacology of Antipsychotic Drugs | Pharmacology Mentor [pharmacologymentor.com]

- 11. litfl.com [litfl.com]

- 12. Benperidol - Wikipedia [en.wikipedia.org]

- 13. go.drugbank.com [go.drugbank.com]

- 14. What is Trifluperidol Hydrochloride used for? [synapse.patsnap.com]

- 15. Actions of butyrophenones and other antipsychotic agents at NMDA receptors: relationship with clinical effects and structural considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure of the dopamine D2 receptor in complex with the antipsychotic drug spiperone - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Benperidol for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. Trifluperidol - Wikipedia [en.wikipedia.org]

- 21. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 22. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. cdn-links.lww.com [cdn-links.lww.com]

- 25. go.drugbank.com [go.drugbank.com]

History of Melperone development and clinical use

An In-depth Technical Guide to the Development and Clinical Use of Melperone

Introduction

This compound is an atypical antipsychotic of the butyrophenone class, structurally related to the typical antipsychotic haloperidol.[1][2][3] First introduced into clinical practice in the 1960s, it has been utilized for over three decades in several European countries for a variety of psychiatric conditions.[1][3] Marketed under trade names such as Buronil and Eunerpan, this compound is recognized for its favorable safety and tolerability profile, particularly its low propensity to induce extrapyramidal symptoms (EPS).[1][4][5] This guide provides a comprehensive overview of the historical development, pharmacological profile, and clinical application of this compound, intended for researchers, scientists, and drug development professionals.

Developmental History

Developed in the mid-20th century, this compound emerged as part of the butyrophenone class of neuroleptics.[4] Its clinical use began in the 1960s in Europe.[3] Unlike its structural relative, haloperidol, this compound was observed to have a different clinical profile, characterized by a lower risk of motor side effects, which led to its classification as an "atypical" antipsychotic.[1][6][7] This distinction sparked interest in its potential application for treating psychosis in vulnerable populations, such as the elderly, and in patients intolerant to other antipsychotics.[1][6]

Pharmacology

Mechanism of Action

This compound's therapeutic effects are primarily mediated through its antagonist activity at central dopamine D2 and serotonin 5-HT2A receptors.[1][2][8] Its "atypical" profile is attributed to several key pharmacological features:

-

Weak D2 Receptor Affinity: Unlike typical antipsychotics, this compound binds to the D2 receptor with low affinity and is believed to dissociate rapidly.[1][3] This characteristic is thought to reduce the risk of extrapyramidal symptoms and dopamine receptor supersensitivity.[1][2]

-

High 5-HT2A/D2 Ratio: The potent antagonism at 5-HT2A receptors relative to D2 receptors is a hallmark of atypical antipsychotics, contributing to efficacy against negative symptoms and further reducing EPS liability.[4][6]

-

Clozapine-like Binding Profile: The ratio of dopamine D4 to D2 receptor occupancy for this compound resembles that of clozapine, an effective antipsychotic for treatment-resistant schizophrenia.[1][2][6]

-

Other Receptor Activity: this compound also demonstrates some affinity for alpha-1 adrenergic and histamine H1 receptors, which likely contributes to its sedative and hypotensive side effects.[8]

Pharmacokinetics

This compound exhibits nonlinear pharmacokinetics. Key pharmacokinetic parameters are summarized in the table below.

| Parameter | Value | Source(s) |

| Absorption | ||

| Tmax (Oral) | 1.5 - 3.0 hours | [1][2] |

| Distribution | ||

| Bioavailability | 50-70% (Oral); 54-87% (Formulation dependent) | [1][3] |

| Protein Binding | ~50% (Low compared to other antipsychotics) | [3] |

| Metabolism | ||

| Site | Primarily Hepatic | [1][2] |

| Enzymes | CYP2D6, CYP3A4 | [4] |

| Elimination | ||

| Half-life | 3-4 hours (Oral); 6 hours (IM) | [1][3] |

| Excretion | Primarily renal (70% as metabolites) | [1][2][3] |

Clinical Use and Efficacy

This compound is indicated for a range of conditions, including schizophrenia, and is particularly used for confusion, anxiety, and sleep disturbances in geriatric patients.[1][5]

Schizophrenia

This compound has demonstrated efficacy in treating schizophrenia. An early study reported that a 300 mg/day dose was as effective as thiothixene and superior to placebo.[9] A double-blind comparison with placebo confirmed its antipsychotic effect, with the this compound group showing significant reductions in psychotic morbidity.[10] However, its utility in treatment-refractory schizophrenia is limited. While some patients may benefit, it is not considered a viable alternative for those who fail to respond to clozapine, often due to a lack of efficacy.[6][7] Studies have also shown that this compound can improve executive function in patients with schizophrenia but may worsen visuospatial manipulation.[11]

Dementia and Geriatric Care

This compound is frequently used to manage behavioral and psychological symptoms of dementia (BPSD), such as agitation, aggression, and confusion, particularly in elderly patients.[1][5][12] An open-label study found that this compound improved ratings of agitation, irritability, anxiety, and mental alertness in patients with dementia.[13] Despite its use, research indicates that treatment with this compound (along with other antipsychotics) is associated with a significantly increased risk of dependency on long-term care and admission to a nursing home for dementia patients.[14][15]

Other Indications

-

Anxiety Disorders: Low-dose this compound has been shown to be a safe and effective anxiolytic. A double-blind, placebo-controlled study found that 10 mg and 25 mg three times daily significantly reduced anxiety scores compared to placebo, suggesting it could be an alternative to benzodiazepines.[16]

-

Sleep Disorders: Its sedative properties make it useful for managing sleep disturbances, often at doses of 25-50 mg at bedtime.[1][12]

-

Parkinson's Disease Psychosis: this compound has been investigated for treating psychosis associated with Parkinson's disease.[1][3] A clinical trial was designed to evaluate its efficacy and safety in this population.[17]

| Indication | Typical Dosage Range | Key Efficacy Findings | Source(s) |

| Schizophrenia | 100 - 400 mg/day (up to 600mg) | As effective as thiothixene; superior to placebo. Modest benefit in treatment-refractory cases. | [6][9][18] |

| Dementia (Agitation) | 50 - 100 mg, 2-3 times daily | Improved ratings of agitation, irritability, and anxiety. | [12][13] |

| Anxiety Disorders | 10 - 25 mg, 3 times daily | Superior to placebo in reducing Hamilton Anxiety Scale scores. | [16] |

| Sleep Disorders | 25 - 50 mg at bedtime | Prescribed to correct sleep issues, especially linked to agitation. | [5][12] |

Key Experimental Protocols

Protocol: Double-Blind Efficacy in Schizophrenia (Sumiyoshi et al., 2003)

-

Objective: To compare the efficacy and side effects of two doses of this compound (100 mg/day vs. 400 mg/day) in patients with schizophrenia.[9]

-

Study Design: A 6-week, randomized, double-blind, comparative study.[9]

-

Patient Population: 34 acutely hospitalized patients with a diagnosis of schizophrenia.[9]

-

Methodology:

-

Patients were randomly assigned to receive either 100 mg/day or 400 mg/day of this compound.

-

Assessments were conducted at baseline and after 6 weeks of treatment.

-

Primary Outcome Measures: Brief Psychiatric Rating Scale (BPRS) and Scale for the Assessment of Negative Symptoms (SANS).[9]

-

Secondary Outcome Measures: Global Assessment Scale (GAS), measures of extrapyramidal symptoms (EPS), plasma prolactin (pPRL) levels, and Body Mass Index (BMI).[9]

-

-

Results: No significant difference in efficacy was found between the two doses. Treatment was well-tolerated and not associated with worsening EPS, increased prolactin, or weight gain.[9]

Protocol: Open-Label Trial in Treatment-Refractory Schizophrenia (Meltzer et al.)

-

Objective: To evaluate the effectiveness of this compound in patients with chronic, neuroleptic-resistant schizophrenia.[7][19]

-

Study Design: An open-label trial of 6 weeks' duration.[7][19]

-

Patient Population: 44 patients with chronic neuroleptic-resistant schizophrenia.[7][19]

-

Methodology:

-

Results: this compound significantly improved overall psychiatric status as measured by the GAS score. No significant effects were found on BPRS scores. The drug was not associated with worsening EPS, prolactin elevation, or weight gain.[7][19]

Safety and Tolerability

This compound is generally considered to be well-tolerated.[1] Its primary advantage is a low incidence of extrapyramidal side effects compared to typical antipsychotics.[6][7]

-

Common Adverse Effects: The most frequent side effect is tiredness or drowsiness.[13][16] Orthostatic hypotension and mild dry mouth can also occur.[3]

-

Serious Adverse Effects: Like other butyrophenones, this compound can cause QT interval prolongation, and an overdose may result in cardiac arrhythmias.[1][3] Rare but serious side effects include blood dyscrasias.[3]

-

Metabolic Effects: It is reported to produce significantly less weight gain than clozapine and does not typically cause clinically significant elevations in plasma prolactin levels.[3][7][9][19]

Conclusion

This compound is an atypical antipsychotic with a long history of clinical use in Europe. Its unique pharmacological profile, characterized by weak D2 antagonism and potent 5-HT2A blockade, underpins its clinical efficacy and favorable tolerability, particularly the low risk of extrapyramidal symptoms. While it is an effective agent for schizophrenia, anxiety, and the behavioral symptoms of dementia, its utility in treatment-resistant psychosis is limited. Its pharmacokinetic properties, including a short half-life and hepatic metabolism via CYP enzymes, are important considerations for dosing and potential drug interactions. Future research may further clarify its role in specific patient populations, such as those with Parkinson's disease psychosis, and continue to delineate its long-term safety profile in geriatric patients.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | C16H22FNO | CID 15387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 5. pillintrip.com [pillintrip.com]

- 6. This compound in Treatment-Refractory Schizophrenia: A Case Series - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound in the treatment of neuroleptic-resistant schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 9. A comparison of two doses of this compound, an atypical antipsychotic drug, in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A clinical comparison of this compound and placebo in schizophrenic women on a milieu therapeutic ward - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effect of this compound, an atypical antipsychotic drug, on cognitive function in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. thekingsleyclinic.com [thekingsleyclinic.com]

- 13. An open dose finding study of this compound in treatment of agitation and irritability associated with dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Implications of Adverse Outcomes Associated with Antipsychotics in Older Patients with Dementia: A 2011–2022 Update - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. This compound in low doses in anxious neurotic patients. A double-blind placebo-controlled clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

- 18. kmptformulary.nhs.uk [kmptformulary.nhs.uk]

- 19. scholars.northwestern.edu [scholars.northwestern.edu]

An In-depth Technical Guide on the Metabolites and Hepatic Elimination of Melperone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melperone is an atypical antipsychotic of the butyrophenone class, utilized in the treatment of schizophrenia and other psychotic disorders. Understanding its metabolic fate is crucial for optimizing therapeutic efficacy, minimizing adverse drug reactions, and informing drug development strategies. This technical guide provides a comprehensive overview of the current knowledge regarding the metabolites of this compound and its hepatic elimination pathway, with a focus on quantitative data, experimental methodologies, and the enzymatic systems involved.

Hepatic Elimination Pathway of this compound

The primary route of elimination for this compound is through hepatic metabolism, followed by renal excretion of the resulting metabolites. Approximately 70% of an administered dose of this compound is eliminated as metabolites in the urine, with a smaller fraction excreted as the unchanged drug.[1] The liver, the principal site of drug metabolism, employs a series of enzymatic reactions, primarily categorized into Phase I and Phase II metabolism, to transform this compound into more water-soluble compounds that can be readily excreted.

Phase I Metabolism

Phase I reactions introduce or expose functional groups on the drug molecule, typically through oxidation, reduction, or hydrolysis. For this compound, oxidative metabolism is the key pathway.

Key Metabolic Reactions:

While the complete metabolic map of this compound is not fully elucidated in readily available literature, based on the metabolism of structurally related butyrophenones and available data, the following Phase I reactions are proposed:

-

Hydroxylation: The introduction of a hydroxyl (-OH) group is a common metabolic transformation. For this compound, this could occur on the aromatic ring or the piperidine ring.

-

N-dealkylation: The removal of the methyl group from the piperidine ring is another plausible metabolic step.

-

Oxidative deamination: This process could lead to the cleavage of the side chain.

Involvement of Cytochrome P450 (CYP) Enzymes:

The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is central to Phase I metabolism. Evidence strongly suggests the involvement of CYP2D6 in the metabolism of this compound. This compound has been identified as an inhibitor of CYP2D6, indicating that it is also likely a substrate for this enzyme.[2][3] The clinical implication of this is the potential for drug-drug interactions when this compound is co-administered with other drugs metabolized by CYP2D6.

The following diagram illustrates the proposed initial steps of this compound's hepatic metabolism:

Caption: Proposed initial hepatic metabolism of this compound.

Phase II Metabolism

Following Phase I reactions, the modified metabolites can undergo Phase II conjugation reactions. These reactions involve the addition of endogenous molecules, such as glucuronic acid, sulfate, or glutathione, to further increase water solubility and facilitate excretion. Specific details on the Phase II metabolism of this compound metabolites are not extensively documented in the available literature but are a presumed step in its complete elimination.

This compound Metabolites

Detailed characterization of all this compound metabolites is limited in publicly accessible scientific literature. However, early studies have identified the presence of metabolites in both plasma and urine.

A 1983 study using gas chromatography-mass spectrometry (GC-MS) reported the isolation and identification of a plasma metabolite of this compound, although the specific structure was not detailed in the available abstract.[4] Another study mentioned the investigation of two urinary metabolites, one of which exhibited reduced pharmacological activity compared to the parent drug, while the other was inactive. The chemical identities of these metabolites were not specified.

Quantitative Data

Precise quantitative data on the relative proportions of different this compound metabolites are scarce. The available information primarily focuses on the overall extent of metabolism and excretion.

| Parameter | Value | Reference |

| Route of Elimination | Primarily hepatic metabolism | [1] |

| Excretion Pathway | Renal | [1] |

| Metabolites in Urine | ~70% of administered dose | [1] |

| Unchanged Drug in Urine | 5.5 - 10.4% of administered dose | [1] |

Experimental Protocols

The identification and quantification of this compound and its metabolites have historically relied on chromatographic and mass spectrometric techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis

A common methodology for analyzing this compound and its metabolites involves extraction from biological matrices followed by GC-MS analysis.

A generalized experimental workflow is as follows:

Caption: Generalized workflow for GC-MS analysis of this compound metabolites.

Key Steps in the Protocol:

-

Sample Collection: Collection of plasma or urine samples from subjects administered with this compound.

-

Extraction: Isolation of this compound and its metabolites from the biological matrix using techniques like liquid-liquid extraction with an organic solvent or solid-phase extraction (SPE) with a suitable cartridge.

-

Derivatization: Chemical modification of the analytes to increase their volatility and thermal stability for GC analysis. This is often a necessary step for compounds containing polar functional groups.

-

GC-MS Analysis:

-

Gas Chromatography (GC): The extracted and derivatized sample is injected into the GC system. The compounds are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer. The molecules are ionized and fragmented, and the resulting mass-to-charge ratios of the fragments are detected. This provides a unique "fingerprint" for each compound, allowing for its identification and quantification.

-

-

Data Analysis: The obtained mass spectra are compared to spectral libraries or known standards to confirm the identity of this compound and its metabolites. Quantification is typically achieved by comparing the peak areas of the analytes to those of an internal standard.

Conclusion and Future Directions

The hepatic elimination of this compound is a critical determinant of its pharmacokinetic profile. While it is established that the drug undergoes extensive metabolism primarily in the liver, with CYP2D6 playing a significant role, a detailed and complete picture of all its metabolites and their formation pathways remains to be fully elucidated. The lack of publicly available, detailed structural information for the metabolites and comprehensive quantitative data highlights an area for further research.

Future studies employing modern analytical techniques, such as high-resolution mass spectrometry (e.g., LC-MS/MS, Q-TOF MS) and nuclear magnetic resonance (NMR) spectroscopy, are warranted to definitively identify and quantify the full spectrum of this compound metabolites in humans. Furthermore, in vitro studies using human liver microsomes and recombinant CYP enzymes can provide more precise information on the specific enzymes involved in each metabolic step. A more complete understanding of this compound's metabolism will ultimately contribute to its safer and more effective use in clinical practice.

References

- 1. This compound | C16H22FNO | CID 15387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound hydrochloride | C16H23ClFNO | CID 9926325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Quantitative analysis of this compound in human plasma by gas chromatography--mass spectrometry--selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

Melperone: A Comprehensive Analysis of its Molecular Targets Beyond Dopamine Receptors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Melperone, a butyrophenone antipsychotic, has been utilized in clinical practice for decades, primarily in the management of schizophrenia and other psychotic disorders. While its interaction with dopamine D2 receptors is a well-established component of its mechanism of action, a growing body of evidence highlights the significance of its engagement with a broader range of molecular targets. This promiscuity in its binding profile likely contributes to its atypical antipsychotic properties, including a lower incidence of extrapyramidal side effects compared to older, more selective dopamine antagonists. This technical guide provides a detailed exploration of this compound's molecular targets beyond the dopamine receptor family, presenting quantitative binding data, in-depth experimental methodologies, and visual representations of the associated signaling pathways to support further research and drug development efforts.

Quantitative Binding Profile of this compound at Non-Dopaminergic Targets

This compound exhibits significant affinity for several non-dopaminergic receptors, including serotonergic, adrenergic, and histaminergic subtypes. The equilibrium dissociation constants (Kd) from radioligand binding assays using post-mortem normal human brain tissue provide a quantitative measure of this binding affinity. A lower Kd value indicates a higher binding affinity.

| Target Receptor | Radioligand Used | Tissue Source | This compound Kd (nM)[1][2][3] |

| Serotonin 5-HT2A | [3H]ketanserin | Human Frontal Cortex | 102 |

| α1-Adrenergic | [3H]prazosin | Human Frontal Cortex | 180 |

| α2-Adrenergic | [3H]rauwolscine | Human Frontal Cortex | 150 |

| Histamine H1 | [3H]pyrilamine | Human Frontal Cortex | 580 |

| Muscarinic (total) | [3H]quinuclidinyl benzilate | Human Frontal Cortex | >10,000 |

Data presented are from Richelson E, Souder T. (2000). Binding of antipsychotic drugs to human brain receptors: focus on newer generation compounds. Life Sci. 68(1):29-39.[1][2][3]

Key Non-Dopaminergic Molecular Targets and Signaling Pathways

This compound's antagonist activity at serotonin, adrenergic, and histamine receptors modulates several key signaling cascades. Understanding these interactions is crucial for elucidating the full spectrum of its pharmacological effects.

Serotonin 5-HT2A Receptors

This compound acts as an antagonist at the 5-HT2A receptor. These receptors are G-protein coupled receptors (GPCRs) primarily linked to the Gq/11 signaling pathway. Blockade of this receptor by this compound is thought to contribute to its atypical antipsychotic properties, including efficacy against negative symptoms and a lower risk of extrapyramidal symptoms.

Signaling Pathway of 5-HT2A Receptor Antagonism by this compound:

Caption: this compound's antagonism of the 5-HT2A receptor.

α1-Adrenergic Receptors

This compound is an antagonist of α1-adrenergic receptors. These GPCRs are also coupled to the Gq/11 signaling pathway. Blockade of these receptors can lead to vasodilation and may contribute to side effects such as orthostatic hypotension.

Signaling Pathway of α1-Adrenergic Receptor Antagonism by this compound:

Caption: this compound's antagonism of the α₁-adrenergic receptor.

Histamine H1 Receptors

This compound demonstrates antagonist activity at H1 histamine receptors. Similar to 5-HT2A and α1-adrenergic receptors, H1 receptors are coupled to the Gq/11 protein and the PLC signaling cascade. Antagonism of H1 receptors is responsible for the sedative effects observed with this compound and may also contribute to side effects like weight gain.

Signaling Pathway of H1 Histamine Receptor Antagonism by this compound:

Caption: this compound's antagonism of the H₁ histamine receptor.

Cytochrome P450 2D6 (CYP2D6)

Beyond its receptor targets, this compound has been identified as an inhibitor of the cytochrome P450 enzyme CYP2D6.[4][5][6] This enzyme is crucial for the metabolism of a wide range of xenobiotics, including many psychoactive drugs. Inhibition of CYP2D6 by this compound can lead to significant drug-drug interactions, potentially increasing the plasma concentrations and risk of toxicity of co-administered drugs that are substrates for this enzyme. The mechanism of inhibition is likely competitive, where this compound binds to the active site of the enzyme, preventing the metabolism of other substrates.

Experimental Protocols

The quantitative binding data for this compound were primarily generated using radioligand binding assays. Below are detailed, representative methodologies for the key assays.

Radioligand Competition Binding Assay for 5-HT2A, α1-Adrenergic, and H1 Histamine Receptors

This protocol describes a general framework for determining the binding affinity (Ki) of an unlabeled compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

Workflow for Radioligand Competition Binding Assay:

Caption: General workflow for a radioligand competition binding assay.

a. Materials and Reagents:

-

Receptor Source: Homogenates of post-mortem human brain tissue (e.g., frontal cortex) or membranes from cell lines stably expressing the human receptor of interest (e.g., HEK293 cells).

-

Radioligands:

-

For 5-HT2A: [3H]ketanserin

-

For α1-adrenergic: [3H]prazosin

-

For H1 histamine: [3H]pyrilamine

-

-

Unlabeled Ligand: this compound hydrochloride.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Fluid.

-

Glass fiber filters.

b. Procedure:

-

Membrane Preparation: Human brain tissue is homogenized in cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in fresh buffer to a final protein concentration of approximately 0.2-0.5 mg/mL.

-

Assay Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand (typically at or below its Kd value), and a range of concentrations of this compound.

-

Incubation: Add the membrane preparation to initiate the binding reaction. Incubate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Washing: Wash the filters multiple times with cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.

-

Determine the concentration of this compound that inhibits 50% of the specific binding (IC50) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro CYP2D6 Inhibition Assay

This protocol outlines a typical method to determine the inhibitory potential of a compound like this compound on CYP2D6 activity, often by measuring the IC50 value.

a. Materials and Reagents:

-

Enzyme Source: Human liver microsomes (HLM) or recombinant human CYP2D6.

-

CYP2D6 Substrate: A specific substrate for CYP2D6, such as dextromethorphan or bufuralol.

-

Test Compound: this compound.

-

Cofactor: NADPH regenerating system.

-

Incubation Buffer: e.g., Potassium phosphate buffer, pH 7.4.

-

Positive Control Inhibitor: A known potent CYP2D6 inhibitor, such as quinidine.

-

LC-MS/MS system for metabolite quantification.

b. Procedure:

-

Pre-incubation: In a 96-well plate, pre-incubate the enzyme source (HLM or recombinant CYP2D6) with a range of concentrations of this compound in the incubation buffer at 37°C.

-

Initiation of Reaction: Add the CYP2D6 substrate and the NADPH regenerating system to start the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., acetonitrile or methanol).

-

Sample Processing: Centrifuge the samples to pellet the protein.

-

Metabolite Quantification: Analyze the supernatant for the formation of the specific metabolite of the CYP2D6 substrate using a validated LC-MS/MS method.

-

Data Analysis:

-

Plot the percentage of CYP2D6 activity (metabolite formation) as a function of the logarithm of the this compound concentration.

-

Determine the concentration of this compound that causes 50% inhibition of CYP2D6 activity (IC50) using non-linear regression.

-

Conclusion

This compound's pharmacological profile extends well beyond simple dopamine receptor antagonism. Its interactions with 5-HT2A, α1- and α2-adrenergic, and H1 histamine receptors, as well as its inhibition of the metabolic enzyme CYP2D6, are critical to its overall clinical effects, including its atypical antipsychotic properties and its side-effect profile. The quantitative data and detailed methodologies presented in this guide provide a foundation for researchers and drug development professionals to further investigate the nuanced pharmacology of this compound and to inform the design of novel therapeutics with improved efficacy and safety profiles. A thorough understanding of these off-target interactions is paramount for optimizing treatment strategies and predicting potential drug-drug interactions.

References

- 1. Binding of antipsychotic drugs to human brain receptors focus on newer generation compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound is an inhibitor of the CYP2D6 catalyzed O-demethylation of venlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytochrome P450 2D6 dependent metabolization of risperidone is inhibited by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound but not bisoprolol or metoprolol is a clinically relevant inhibitor of CYP2D6: evidence from a therapeutic drug monitoring survey - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Dissolution of Melperone Hydrochloride for In Vitro Assays

Introduction

Melperone hydrochloride is an atypical antipsychotic drug that acts as a 5-HT2A and D2 receptor antagonist.[1][2] For researchers and scientists in drug development, accurate and reproducible in vitro assays are critical for understanding its pharmacological profile. A crucial first step in these assays is the proper dissolution of this compound hydrochloride to prepare stock solutions. This document provides a detailed protocol for the dissolution of this compound hydrochloride, including solubility data, recommended solvents, and procedures for preparing solutions for use in various in vitro experimental setups.

Materials and Equipment

Materials:

-

This compound hydrochloride (crystalline solid)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Ethanol (EtOH), absolute

-

Phosphate-buffered saline (PBS), pH 7.2, sterile

-

Sterile, nuclease-free water

-

Conical tubes (15 mL and 50 mL)

-

Microcentrifuge tubes

-

Syringe filters (0.22 µm)

-

Sterile syringes

Equipment:

-

Analytical balance

-

Vortex mixer

-

Sonicator (water bath)

-

Pipettes and sterile tips

-

Biological safety cabinet (BSC)

-

Refrigerator (2-8°C)

-

Freezer (-20°C and -80°C)

Solubility Data

This compound hydrochloride is a crystalline solid that is soluble in several organic solvents and to a lesser extent in aqueous buffers. The choice of solvent will depend on the specific requirements of the in vitro assay and the tolerance of the cell line or experimental system to the solvent.

| Solvent | Solubility (approx.) | Molar Concentration (approx. at max solubility) | Notes |

| Dimethylformamide (DMF) | 30 mg/mL[3][4] | 100 mM | |

| Dimethyl sulfoxide (DMSO) | 20 mg/mL[3][4] | 66.7 mM | Sonication is recommended to aid dissolution.[5] |

| Ethanol (EtOH) | 20 mg/mL[3][4] | 66.7 mM | |

| Water | 100 mM | Not specified | One source indicates solubility up to 100 mM in water.[6] |

| PBS (pH 7.2) | 2 mg/mL[3][4] | 6.7 mM | Aqueous solutions are not recommended for storage for more than one day.[3] |

Molecular Weight of this compound hydrochloride: 299.81 g/mol [4]

Experimental Protocols

Preparation of a High-Concentration Stock Solution in an Organic Solvent (e.g., DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride in DMSO.

-

Aseptic Technique: Perform all steps under a biological safety cabinet (BSC) to maintain sterility.

-

Weighing: Accurately weigh the desired amount of this compound hydrochloride solid using an analytical balance. To prepare 1 mL of a 10 mM stock solution, you will need 2.998 mg of this compound hydrochloride.

-

Dissolution:

-

Transfer the weighed solid to a sterile microcentrifuge tube.

-

Add the calculated volume of cell culture grade DMSO.

-

Vortex the tube thoroughly for 1-2 minutes to dissolve the solid.

-

If the solid does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[5]

-

-

Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube to ensure sterility.[7]

-

Aliquoting and Storage:

Preparation of a Working Solution in an Aqueous Buffer (e.g., PBS or Cell Culture Medium)

This protocol describes the further dilution of the high-concentration stock solution into an aqueous buffer for direct application to in vitro assays.

-

Aseptic Technique: Perform all steps under a BSC.

-

Thawing: Thaw a single aliquot of the this compound hydrochloride stock solution at room temperature.

-

Dilution:

-

Determine the final desired concentration of this compound hydrochloride in your assay.

-

Calculate the volume of the stock solution needed to achieve this concentration in your final volume of aqueous buffer (e.g., cell culture medium or PBS).

-

Important: Ensure that the final concentration of the organic solvent (e.g., DMSO) in the working solution is not toxic to your cells. Typically, DMSO concentrations should be kept below 0.5% (v/v).

-

Add the calculated volume of the stock solution to the appropriate volume of the aqueous buffer.

-

Mix thoroughly by gentle pipetting or inversion.

-

-

Use: Use the freshly prepared working solution immediately. It is not recommended to store aqueous solutions of this compound hydrochloride for more than one day.[3]

Visualization of Protocols and Pathways

Experimental Workflow for this compound Hydrochloride Solution Preparation

References

- 1. This compound hydrochloride (2495) by Tocris, Part of Bio-Techne [bio-techne.com]

- 2. This compound hydrochloride CAS#: 1622-79-3 [m.chemicalbook.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. glpbio.com [glpbio.com]

- 5. This compound | TargetMol [targetmol.com]

- 6. biocrick.com [biocrick.com]

- 7. researchgate.net [researchgate.net]